BDS-I BDS-I BDS-1 is a 43 amino acid peptide which was originally isolated from the venom of the sea anemona Anemonia Viridis. BDS-1 was originally described as a highly selective blocker of the rapidly inactivating voltage-gated potassium channel Kv3.4/ KCNC4, a potential therapeutic target for major CNS disorders (Alzheimer and Parkinson diseases). The toxin acts as gating modifiers, mainly by shifting the voltage-dependence of activation. Channel block occurs with high affinity (IC50 of 43 nM) and is rapid and reversible. BDS-1 also blocks the Kv3.1 and Kv3.2 channels albeit with a lower affinity (>200 nM). Finally, in a more recent study, it was demonstrated that BDS-1 is a selective gating activator of the Nav1.7 channel subtype, an important target for pain management. On the human isoform, modulation is witnessed by a drastic slowing of channel inactivation which occurs with an IC50 of 3 nM.
Brand Name: Vulcanchem
CAS No.:
VCID: VC20738088
InChI:
SMILES:
Molecular Formula: C210H297N57O56S6
Molecular Weight: 4708.37 Da

BDS-I

CAS No.:

Cat. No.: VC20738088

Molecular Formula: C210H297N57O56S6

Molecular Weight: 4708.37 Da

* For research use only. Not for human or veterinary use.

BDS-I -

Specification

Molecular Formula C210H297N57O56S6
Molecular Weight 4708.37 Da
Appearance White lyophilized solidAA sequence: Ala-Ala-Pro-Cys4-Phe-Cys6-Ser-Gly-Lys-Pro-Gly-Arg-Gly-Asp-Leu-Trp-Ile-Leu-Arg-Gly-Thr-Cys22-Pro-Gly-Gly-Tyr-Gly-Tyr-Thr-Ser-Asn-Cys32-Tyr-Lys-Trp-Pro-Asn-Ile-Cys39-Cys40-Tyr-Pro-His-OHDisulfide bonds:  Cys4-Cys39, Cys6-Cys32, Cys22-Cys40Length (aa): 43

Introduction

Origin and Structural Characteristics of BDS-I

BDS-I is a bioactive peptide toxin extracted from the venom of the sea anemone Anemonia sulcata. As a member of the cnidarian toxin family, it represents one of the numerous pharmacologically active compounds that marine organisms have evolved as defensive and predatory mechanisms. Structurally, BDS-I is a 43 amino acid peptide that shares close homology with BDS-II, another toxin from the same organism . These two peptides differ at only two amino acid positions while maintaining virtually identical pharmacological profiles .

Unlike other potassium channel toxins derived from sea anemones, such as AsKS, AsKC, ShK, or BgK, BDS-I exhibits a unique amino acid sequence with no significant homology to these compounds . Interestingly, BDS-I and BDS-II do share some sequence similarities with other sea anemone sodium channel toxins, including AsI, AsII, and AxI, suggesting evolutionary relationships between these different classes of ion channel modulators . This structural uniqueness contributes to BDS-I's specific pharmacological profile that distinguishes it from other marine toxins.

The peptide demonstrates remarkable stability and specificity in its binding interactions, reflected in its high-affinity binding to brain synaptic membranes with a K0.5 value of approximately 12 nM, slightly more potent than BDS-II's 19 nM . This high-affinity binding correlates with its potent bioactivity at extremely low concentrations across multiple experimental systems.

Pharmacological Actions on Potassium Channels

BDS-I was initially characterized as a specific inhibitor of the Kv3 family of voltage-gated potassium channels. Among this family, BDS-I demonstrates particularly high specificity for the rapidly inactivating Kv3.4 channel, with an IC50 value of 47 nM in COS-transfected cells . This inhibition occurs in a reversible manner, allowing for precise temporal control of channel function in experimental settings .

The specificity of BDS-I for Kv3.4 channels was initially considered absolute, as early studies indicated that it failed to block other potassium channels in the Kv1, Kv2, Kv3, and Kv4 subfamilies, as well as inward rectifier K+ channels . This exceptional selectivity made BDS-I a valuable pharmacological tool for investigating the specific roles of Kv3.4 channels in various physiological and pathological contexts.

Modulation of Sodium Channels

Perhaps the most significant recent finding regarding BDS-I's pharmacology is its potent modulatory effect on specific voltage-dependent sodium channels. Contrary to its originally characterized function as a potassium channel blocker, BDS-I acts with even higher potency on certain sodium channel subtypes, revealing a more complex pharmacological profile than initially recognized .

In rat dorsal root ganglion neurons, 3 μM BDS-I strongly enhanced tetrodotoxin (TTX)-sensitive sodium current while only weakly inhibiting TTX-resistant sodium current . This differential effect suggests subtype-specific interactions with various sodium channel isoforms. In rat superior cervical ganglion neurons, which express only TTX-sensitive sodium currents, BDS-I enhanced current elicited by small depolarizations and slowed the decay of currents at all voltages, with an EC50 of approximately 300 nM .

Isoform-Specific Sensitivity

BDS-I exhibits remarkable isoform specificity in its interactions with voltage-gated sodium channels. The peptide acts with exceptionally high potency on cloned human Nav1.7 channels, slowing inactivation by 6-fold with an EC50 of approximately 3 nM . This represents one of the most potent effects observed for any ion channel modulator and highlights the potential therapeutic relevance of BDS-I for conditions involving Nav1.7 dysfunction.

The peptide also modulates Nav1.3 channels in N1E-115 neuroblastoma cells, slowing inactivation with an EC50 of approximately 600 nM . In contrast, BDS-I demonstrates relatively weak effects on Nav1.1 and Nav1.6 channels in central neurons, slowing inactivation by only 20-50% . This differential sensitivity across sodium channel subtypes creates opportunities for targeted pharmacological interventions in conditions involving specific channel dysfunctions.

Enhancement of Resurgent Sodium Currents

A notable effect of BDS-I in central neurons is its enhancement of resurgent sodium currents in cerebellar Purkinje neurons . Resurgent currents represent a unique form of sodium current that activates during the repolarization phase of action potentials and contributes to high-frequency firing capabilities. By enhancing these currents, BDS-I can significantly modulate the firing patterns and excitability of neurons expressing this specialized current mechanism.

This enhancement of resurgent current is reflected in the increased sodium current during the repolarization phase of Purkinje neuron action potentials . This effect represents a novel mechanism through which BDS-I can modulate neuronal function beyond the canonical inhibition of potassium channels or modulation of standard sodium channel gating properties.

Neuroprotective Effects in Alzheimer's Disease Models

One of the most promising applications for BDS-I lies in its potential neuroprotective effects against β-amyloid (Aβ) peptide-induced toxicity in models of Alzheimer's disease. Research has demonstrated that BDS-I can restore spontaneous calcium signaling in rat primary astrocytes exposed to Aβ1–42 oligomers, a key pathological component in Alzheimer's disease .

After 48 hours of exposure to Aβ1–42 oligomers, astrocytes typically exhibit a significant reduction in the frequency of spontaneous calcium transients . Treatment with BDS-I counteracts this effect in a dose-dependent manner, restoring calcium signaling to near-normal levels . This restoration of calcium homeostasis represents a critical neuroprotective mechanism, as disrupted calcium signaling is a central component of neurodegeneration in Alzheimer's disease.

Protection Against Oxidative Stress

Beyond its effects on calcium signaling, BDS-I demonstrates significant protection against oxidative stress in astrocytes exposed to Aβ1–42 oligomers. Treatment with Aβ1–42 oligomers (5 μM, 48 h) typically induces increased reactive oxygen species (ROS) production in astrocytes, while co-treatment with BDS-I prevents this elevation . This antioxidant effect represents an important neuroprotective mechanism, as oxidative stress plays a central role in neurodegeneration.

Consistent with this protection against oxidative stress, BDS-I also counteracts the significant reduction in mitochondrial activity and the increased release of lactate dehydrogenase (LDH) induced by Aβ1–42 oligomers in astrocytes . These effects indicate a broad cytoprotective profile that extends beyond ion channel modulation to include preservation of fundamental cellular functions and viability.

Restoration of ER Calcium Homeostasis

Endoplasmic reticulum (ER) calcium dysregulation represents another key pathological mechanism in Alzheimer's disease. After 48 hours of exposure to Aβ1–42 oligomers, astrocytes exhibit significantly higher ER calcium content compared to controls, suggesting compensatory responses to disrupted calcium signaling . Interestingly, when astrocytes were incubated with BDS-I together with Aβ1–42 oligomers, ER calcium content was restored to control levels .

This normalization of ER calcium stores suggests a putative, and possibly compensatory, involvement of increased Kv3.4-mediated outward K+ currents in the ER calcium overload observed in Alzheimer's disease models . By inhibiting these currents, BDS-I may help restore normal calcium homeostasis and protect against the downstream consequences of calcium dysregulation.

Structure-Activity Relationship Studies

Recent research has focused on identifying the minimal structural components of BDS-I necessary for its pharmacological activity. This approach aims to develop smaller, potentially more drug-like molecules that retain the beneficial effects of the full-length peptide while improving pharmacokinetic properties and reducing potential off-target effects.

A notable advance in this area is the identification of the BDS-I[1-8] fragment, containing the N-terminal octapeptide sequence of full-length BDS-I, which retains the ability to inhibit Kv3.4 currents . This discovery suggests that the N-terminal region of BDS-I contains the primary pharmacophore responsible for Kv3.4 channel inhibition, opening possibilities for developing smaller peptide-based therapeutics targeting these channels.

The identification of this active fragment represents an important step toward developing BDS-I-inspired therapeutics with improved drug-like properties. Smaller peptides typically offer advantages in terms of synthesis, stability, and delivery compared to larger peptides, potentially facilitating clinical development for conditions where Kv3.4 inhibition or related mechanisms may provide therapeutic benefit.

Electrophysiological Mechanisms and Cellular Effects

The electrophysiological effects of BDS-I extend beyond simple channel blockade to include complex modulation of neuronal excitability and signaling. In voltage-clamp experiments using action potential waveforms as command stimuli, BDS-I dramatically enhances the inward current during the rising phase of the action potential (increase to 180 ± 69% of control) . This enhancement explains the accelerated upstroke observed in current-clamp recordings and highlights the multifaceted effects of BDS-I on neuronal electrophysiology.

When examining voltage-activated currents using step depolarizations, BDS-I reduces voltage-activated outward currents, consistent with inhibition of Kv3 channels, but this effect is relatively modest (for a step to 0 mV, decrease to 88 ± 13% of control) . More strikingly, BDS-I enhances the initial inward current, reflecting its potent effects on sodium channels . This dual modulation of both sodium and potassium currents explains the complex effects of BDS-I on action potential dynamics and neuronal excitability.

Comparison with Other Sea Anemone Toxins

BDS-I's pharmacological profile shares some similarities with other sea anemone toxins that act on site 3 of voltage-gated sodium channels, yet with distinct isoform sensitivity . This resemblance suggests evolutionary relationships between different toxin classes and highlights the diverse strategies that sea anemones have developed to target various ion channels in their prey and predators.

Despite sequence homologies with other sea anemone sodium channel toxins such as AsI, AsII, and AxI, BDS-I demonstrates only weak effects on tetrodotoxin-sensitive sodium channels in neuroblastoma cells and no effect on sodium channels in cardiac and skeletal muscle cells . This specific activity profile distinguishes BDS-I from related toxins and contributes to its unique pharmacological properties.

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